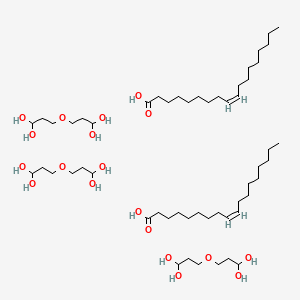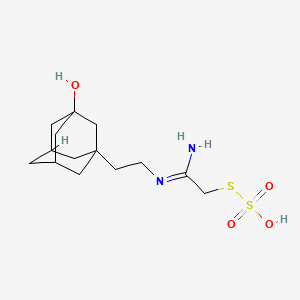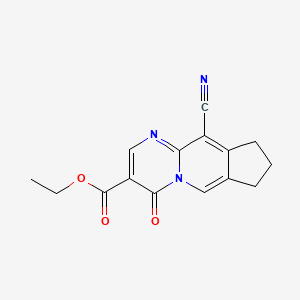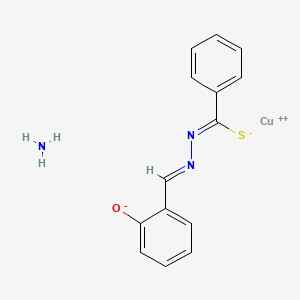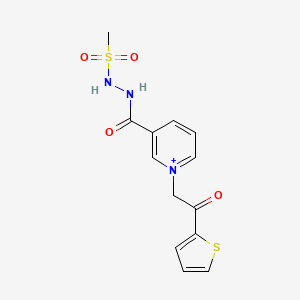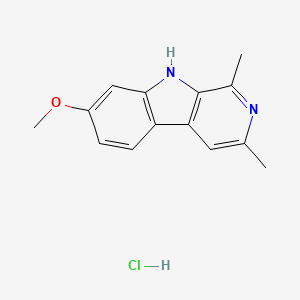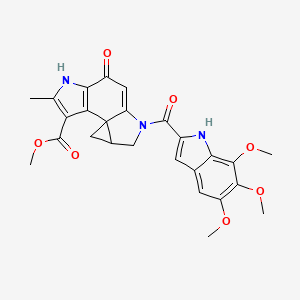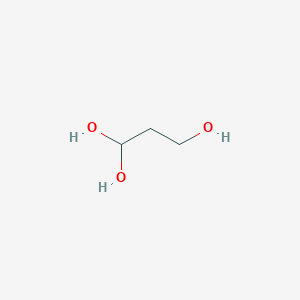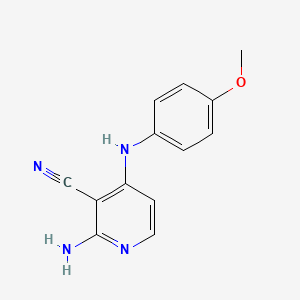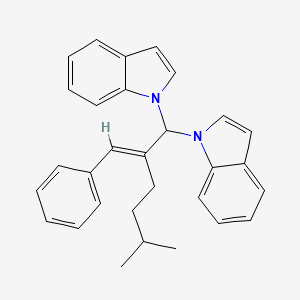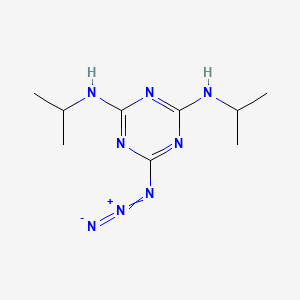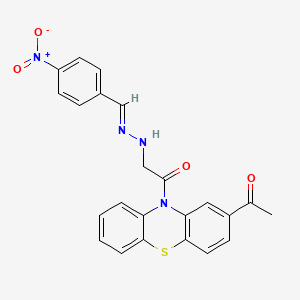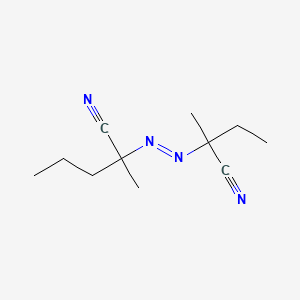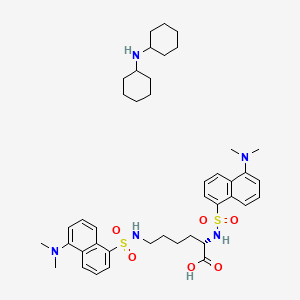
Einecs 285-057-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of Einecs 285-057-1 involves synthetic routes that typically include the reaction of N2,N6-bis[[5-(dimethylamino)-1-naphthyl]sulphonyl]-L-lysine with dicyclohexylamine. The reaction conditions often require specific temperature and pressure settings to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .
Análisis De Reacciones Químicas
Einecs 285-057-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Einecs 285-057-1 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays to study enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Einecs 285-057-1 involves its interaction with specific molecular targets and pathways. It has been shown to modulate RHO protein and ceramide signaling, leading to the disassembly of actin stress fibers, G2/M cell cycle arrest, and apoptosis. This compound acts as a prodrug at the cellular level, converting to ceramide-like analogs that exert its effects .
Comparación Con Compuestos Similares
Einecs 285-057-1 can be compared with other similar compounds, such as:
N2,N6-bis[[5-(dimethylamino)-1-naphthyl]sulphonyl]-L-lysine: Similar in structure but without the dicyclohexylamine component.
Sphinganine and sphingosine: Structurally related compounds that also modulate ceramide signaling pathways.
The uniqueness of this compound lies in its specific interaction with dicyclohexylamine, which enhances its stability and efficacy in various applications .
Propiedades
Número CAS |
85006-28-6 |
|---|---|
Fórmula molecular |
C42H59N5O6S2 |
Peso molecular |
794.1 g/mol |
Nombre IUPAC |
(2S)-2,6-bis[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C30H36N4O6S2.C12H23N/c1-33(2)26-16-7-13-23-21(26)11-9-18-28(23)41(37,38)31-20-6-5-15-25(30(35)36)32-42(39,40)29-19-10-12-22-24(29)14-8-17-27(22)34(3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-14,16-19,25,31-32H,5-6,15,20H2,1-4H3,(H,35,36);11-13H,1-10H2/t25-;/m0./s1 |
Clave InChI |
FGXHBMJHPVSNRO-UQIIZPHYSA-N |
SMILES isomérico |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCC[C@@H](C(=O)O)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C.C1CCC(CC1)NC2CCCCC2 |
SMILES canónico |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCC(C(=O)O)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C.C1CCC(CC1)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


